

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Ethyl 4-Nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 4-nitrobenzoate

Cat. No.: B195666

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Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **ethyl 4-nitrobenzoate**. The described protocol is suitable for the determination of **ethyl 4-nitrobenzoate** in various samples, ensuring high precision and reliability for research, quality control, and drug development purposes. The method has been validated for its linearity, accuracy, and precision.

Introduction

Ethyl 4-nitrobenzoate is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes.^[1] Accurate quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of non-volatile and thermally labile compounds, offering high specificity, sensitivity, and accuracy. This document provides a detailed protocol for the HPLC analysis of **ethyl 4-nitrobenzoate**, utilizing a C18 stationary phase and a UV detector.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
- Analytical Standard: **Ethyl 4-nitrobenzoate** certified reference material (e.g., USP Reference Standard) should be used.[\[2\]](#)[\[3\]](#)
- Solvents: HPLC grade acetonitrile and water are required for the mobile phase.
- Glassware: Volumetric flasks and vials for standard and sample preparation.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of **ethyl 4-nitrobenzoate**:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	274 nm

For Mass-Spec (MS) compatible applications, the mobile phase can be modified by replacing any non-volatile acid with formic acid.[\[4\]](#)[\[5\]](#)

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **ethyl 4-nitrobenzoate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For a solid sample, a general procedure is as follows:

- Accurately weigh a portion of the sample expected to contain **ethyl 4-nitrobenzoate**.
- Dissolve the sample in a suitable solvent, such as the mobile phase, in a volumetric flask.
- Sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The following tables summarize the quantitative data obtained during the validation.

Table 1: Linearity

Concentration Range (µg/mL)	Correlation Coefficient (r ²)
1 - 100	≥ 0.999

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Mean Recovery (%)	% RSD
5	99.5	1.2
50	101.2	0.8
90	99.8	1.0

Table 3: Precision

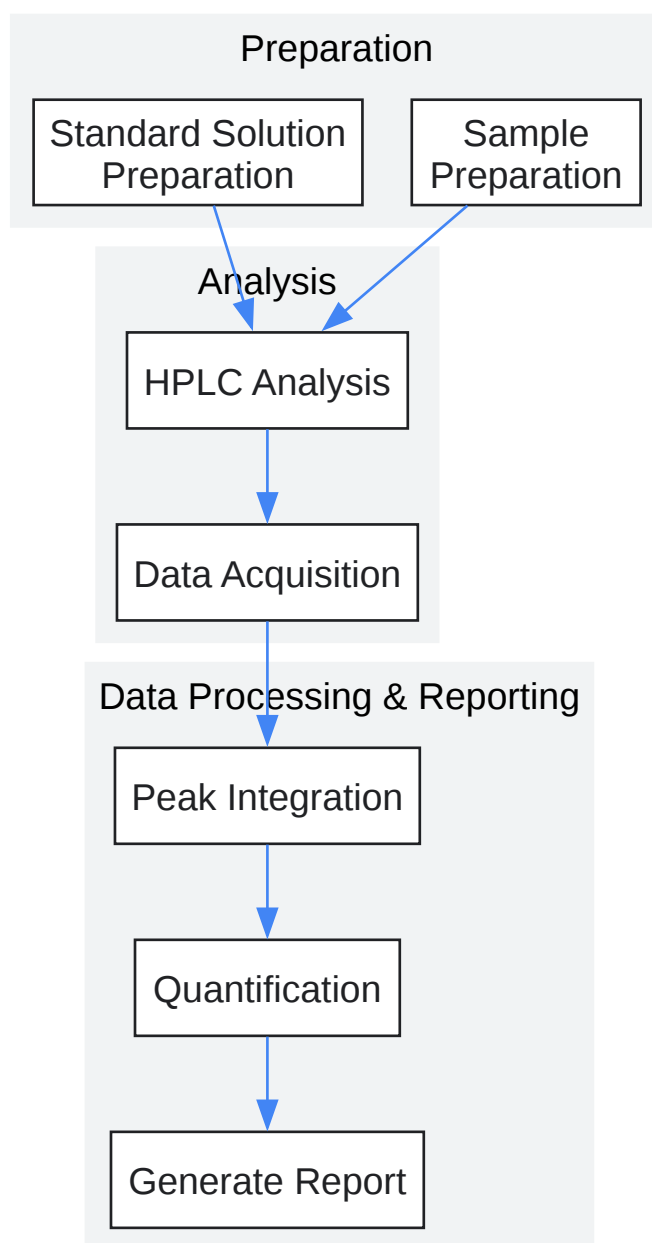
Precision Level	% RSD
Repeatability (Intra-day)	< 2.0
Intermediate Precision (Inter-day)	< 3.0

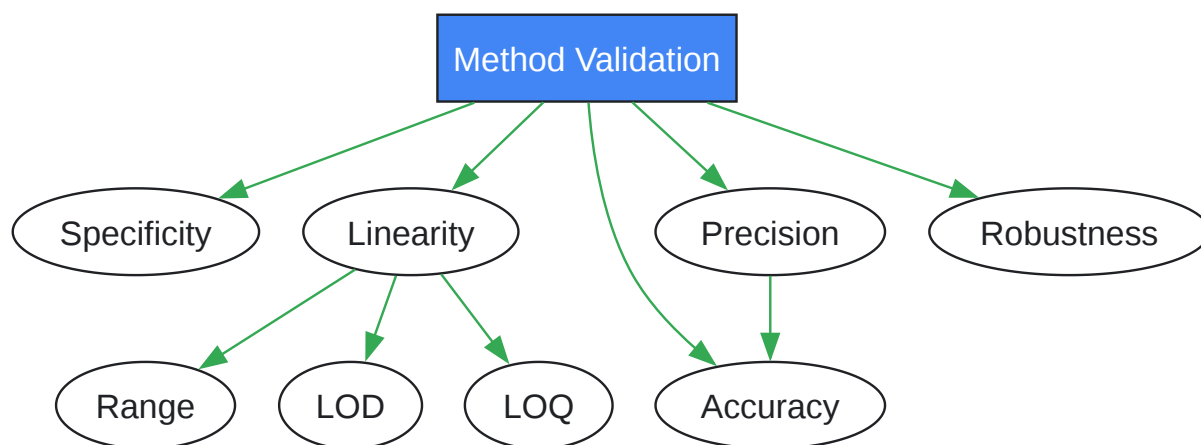
Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.1
Limit of Quantification (LOQ)	0.3

Visualizations

Experimental Workflow





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